1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;dimethyl(phenyl)phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide
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Overview
Description
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;dimethyl(phenyl)phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide is a complex organometallic compound. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. This compound is often used as a catalyst in organic synthesis and has shown significant potential in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide involves the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with a suitable base to form the imidazolium salt . This is followed by the addition of (1Z,5Z)-cycloocta-1,5-diene, dimethyl(phenyl)phosphane, and iridium to form the final complex . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles and electrophiles . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in biological systems due to its unique properties and reactivity.
Medicine: Explored for potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in industrial processes for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide involves its ability to act as a ligand and form complexes with various metal ions . These complexes can then participate in catalytic cycles, facilitating various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
Uniqueness
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and catalytic properties . This makes it particularly valuable in applications where high selectivity and efficiency are required .
Properties
Molecular Formula |
C69H59BF24IrN2P- |
---|---|
Molecular Weight |
1606.2 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;dimethyl(phenyl)phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.C21H24N2.C8H11P.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)8-6-4-3-5-7-8;1-2-4-6-8-7-5-3-1;/h1-12H;7-12H,1-6H3;3-7H,1-2H3;1-2,7-8H,3-6H2;/q-1;;;;/b;;;2-1-,8-7-; |
InChI Key |
KICNTTFTOSZFTP-GLXFMBMGSA-N |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2[C-]=[N+](C=C2)C3=C(C=C(C=C3C)C)C)C.CP(C1=CC=CC=C1)C.C1/C=C\CC/C=C\C1.[Ir] |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.CP(C)C1=CC=CC=C1.C1CC=CCCC=C1.[Ir] |
Origin of Product |
United States |
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